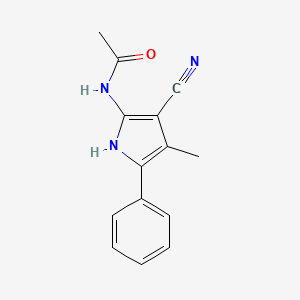![molecular formula C12H10ClN5 B12910518 {4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide CAS No. 143946-61-6](/img/structure/B12910518.png)
{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzylamine and cyanamide under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the 4-amino-5-(4-chlorobenzyl)pyrimidine intermediate with cyanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles; reactions can be conducted in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Industry: It can be utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting downstream signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrimidine derivatives with potential as protein kinase inhibitors.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities and are investigated for their anticancer properties.
Uniqueness
N-(4-Amino-5-(4-chlorobenzyl)pyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
143946-61-6 |
|---|---|
Molekularformel |
C12H10ClN5 |
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
[4-amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl]cyanamide |
InChI |
InChI=1S/C12H10ClN5/c13-10-3-1-8(2-4-10)5-9-6-16-12(17-7-14)18-11(9)15/h1-4,6H,5H2,(H3,15,16,17,18) |
InChI-Schlüssel |
PTBZSYHILIMXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)NC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)


![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)








![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)

